3-(2-Ethoxy-1,3-thiazol-4-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
760114-15-6 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(2-ethoxy-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |
InChI Key |
VFDXHLMTFOUSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Ethoxy 1,3 Thiazol 4 Yl Aniline and Its Structural Analogs
Retrosynthetic Analysis of the 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. leah4sci.com The core structure of this compound presents several logical points for disconnection based on established and reliable chemical reactions.
The primary disconnections for the target molecule are:
C4-Aryl Bond Disconnection: The bond connecting the C4 position of the thiazole (B1198619) ring to the aniline (B41778) ring is a prime candidate for disconnection. This strategy suggests a cross-coupling reaction in the forward synthesis, such as a Suzuki or Stille coupling. This approach would require a 4-halo-2-ethoxythiazole and a 3-aminophenylboronic acid (or its ester) as the key synthons.
Thiazole Ring Disconnection (Hantzsch Synthesis): A fundamental and widely used method for thiazole synthesis is the Hantzsch reaction. nih.gov Disconnecting the thiazole ring according to this strategy involves breaking the C4-C5 and S1-C2 bonds. This leads to two key precursors: an α-halocarbonyl compound and a thioamide. For the target molecule, the synthons would be a 2-halo-1-(3-aminophenyl)ethanone derivative and an O-ethyl thiocarbamate. This is often the most practical approach for constructing the core scaffold.
Aniline Amino Group Formation: The final step in many synthetic routes is the reduction of a nitro group to form the aniline's amino functionality. This disconnection leads to 2-ethoxy-4-(3-nitrophenyl)-1,3-thiazole as a late-stage intermediate. This is a common and highly reliable transformation.
These retrosynthetic pathways provide a logical framework for developing the synthetic routes detailed in the following sections.
Development and Optimization of Synthetic Pathways for this compound
Building upon the retrosynthetic analysis, several pathways have been developed for the synthesis of this compound and related structures. These range from conventional, well-established methods to more efficient, modern approaches.
The most common conventional approach for synthesizing the this compound scaffold is based on the Hantzsch thiazole synthesis. nih.gov This multistep route typically begins with a substituted acetophenone (B1666503) and proceeds through the formation of the thiazole ring followed by functional group manipulations.
A representative synthetic sequence is as follows:
α-Bromination of a Ketone: The synthesis often starts with 3-nitroacetophenone, which undergoes α-bromination using a brominating agent like bromine (Br₂) in a suitable solvent such as methanol (B129727) or acetic acid to yield 2-bromo-1-(3-nitrophenyl)ethanone.
Hantzsch Thiazole Cyclization: The resulting α-bromoketone is then reacted with O-ethyl thiocarbamate. This condensation and cyclization reaction, typically carried out in a solvent like ethanol (B145695) at reflux, forms the 2-ethoxy-4-(3-nitrophenyl)-1,3-thiazole ring.
Nitro Group Reduction: The final step is the reduction of the nitro group on the phenyl ring to an amine. This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or through catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C).
The table below summarizes the typical reaction conditions for this conventional route.
| Step | Reactants | Key Reagents & Solvents | Typical Conditions | Product |
| 1. Bromination | 3-Nitroacetophenone | Br₂, Methanol or Acetic Acid | Room temperature to mild heating | 2-Bromo-1-(3-nitrophenyl)ethanone |
| 2. Cyclization | 2-Bromo-1-(3-nitrophenyl)ethanone, O-Ethyl thiocarbamate | Ethanol | Reflux | 2-Ethoxy-4-(3-nitrophenyl)-1,3-thiazole |
| 3. Reduction | 2-Ethoxy-4-(3-nitrophenyl)-1,3-thiazole | SnCl₂·2H₂O, Ethanol or H₂, Pd/C, Methanol | Reflux or Room temperature under H₂ pressure | This compound |
To improve efficiency, reduce waste, and shorten reaction times, one-pot or tandem (domino) methodologies are increasingly being explored for the synthesis of complex heterocyclic systems. organic-chemistry.orgrsc.org These strategies involve combining multiple reaction steps into a single operation without the need to isolate intermediates.
For the assembly of the thiazole-aniline core, a one-pot approach could involve the reaction of an α-haloketone with a thioamide in a single vessel where the conditions are sequentially adjusted to facilitate both cyclization and subsequent modifications. While specific one-pot syntheses for this compound are not extensively documented in mainstream literature, related multicomponent reactions (MCRs) for building other substituted thiazoles are well-established. acs.orgnih.gov An MCR could theoretically combine 3-aminobenzaldehyde, a sulfur source, and a component to provide the ethoxy group and remaining thiazole carbons in a single convergent step. Such an approach offers significant advantages in terms of operational simplicity and atom economy.
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly methods. nih.gov The application of green chemistry principles to thiazole synthesis aims to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. researchgate.netosi.lv
Key green strategies relevant to the synthesis of this compound include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like water, ethanol, or deep eutectic solvents (DES) can significantly reduce the environmental impact of the synthesis. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govosi.lv
Catalysis: The use of reusable catalysts, such as solid-supported acids or metal nanoparticles, can replace stoichiometric reagents, thereby reducing waste and allowing for easier product purification. acs.org
Multicomponent Reactions (MCRs): As mentioned previously, MCRs enhance atom economy and process efficiency by combining multiple starting materials in a single step, which aligns perfectly with green chemistry goals. acs.orgnih.gov
These sustainable approaches are being actively researched and applied to the synthesis of a wide range of thiazole derivatives, offering a pathway to more environmentally responsible production methods.
Synthesis of Derivatized this compound Compounds
Derivatization of the parent molecule is essential for exploring structure-activity relationships in various applications. The this compound structure offers multiple sites for modification, with the aniline moiety being a particularly versatile handle for chemical elaboration.
The amino group (-NH₂) of the aniline ring is a nucleophilic and activating center, allowing for a wide array of chemical transformations. These modifications can be used to introduce diverse functional groups, altering the molecule's physicochemical properties.
Common derivatization strategies include:
N-Acylation: The reaction of the aniline with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily forms stable amide derivatives.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.
N-Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkyl and N,N-dialkyl derivatives.
Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This versatile intermediate can then be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) through Sandmeyer or related reactions.
Electrophilic Aromatic Substitution: The amino group is a potent ortho-, para-director, activating the positions C2, C4, and C6 of the aniline ring towards electrophiles. This allows for reactions such as halogenation or nitration on the aniline ring, provided that the reaction conditions are carefully controlled to avoid side reactions.
The table below provides examples of potential derivatizations on the aniline moiety.
| Reaction Type | Reagent(s) | Functional Group Introduced | Potential Product Class |
| N-Acylation | Acetyl chloride, Pyridine | -NHC(O)CH₃ | Amides |
| N-Sulfonylation | p-Toluenesulfonyl chloride, Base | -NHSO₂C₆H₄CH₃ | Sulfonamides |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | -NHCH₂C₆H₅ | Secondary Amines |
| Diazotization / Sandmeyer | 1. NaNO₂, HCl (0°C)2. CuCl | -Cl | Chloro-substituted derivatives |
| Halogenation | N-Bromosuccinimide (NBS) | -Br (at ortho/para positions) | Bromoanilines |
These modifications are fundamental tools for systematically altering the structure of this compound to fine-tune its properties.
Structural Variations at the Thiazole Ring Positions (e.g., C2, C5)
The Hantzsch thiazole synthesis remains a cornerstone for the construction of the 2,4-disubstituted thiazole core of this compound and its analogs. This method typically involves the condensation of an α-haloketone with a thiocarbonyl-containing compound. For the synthesis of the target molecule, a key precursor is α-bromo-3-nitroacetophenone, which upon reaction with a suitable thioamide or equivalent, forms the 4-(3-nitrophenyl)thiazole intermediate. Subsequent reduction of the nitro group furnishes the desired aniline.
Variations at the C5 position of the thiazole ring are often introduced to modulate the electronic and steric properties of the molecule. This can be achieved by starting with a substituted α-haloketone. For instance, bromination of 1,2-diaryl-ethanone derivatives can yield α-bromo-ethanones, which then react with thiourea (B124793) to construct 2-amino-4,5-diarylthiazole heterocycles. mdpi.com While this example leads to a C2-amino substituent, the principle of using a substituted α-halocarbonyl to introduce diversity at the C5 position is broadly applicable.
Another strategy for C5 functionalization involves the reaction of 2-(4-arylthiazole-2-yl)acetonitriles with various reagents. For example, treatment of 6-amino-2-ethoxy-4-(4-methoxyphenyl)-5-[4-(4-methoxyphenyl)thiazole-2-yl]nicotinonitrile with molecular bromine leads to the selective bromination at the C5 position of the thiazole ring, yielding 6-amino-5-[5-bromo-4-(4-methoxyphenyl)thiazole-2-yl]-2-ethoxy-4-(4-methoxyphenyl)nicotinonitrile. researchgate.net This demonstrates a post-synthetic modification approach to introduce substituents at the C5 position.
The table below summarizes different substitution patterns on the thiazole ring based on variations of the Hantzsch synthesis and other methods.
| Position | Substituent | Synthetic Precursor/Method | Reference |
| C2 | Ethoxy | Potassium Ethyl Xanthate | General Hantzsch |
| C4 | 3-Aminophenyl | α-Bromo-3-nitroacetophenone (followed by reduction) | Inferred |
| C5 | Aryl | Substituted α-bromo-ethanone | mdpi.com |
| C5 | Bromo | Post-synthetic bromination | researchgate.net |
Alkoxy Group Diversification at the Thiazole C2 Position
Diversification of the alkoxy group at the C2 position of the thiazole ring is a key strategy for fine-tuning the pharmacological properties of these compounds. The primary method to introduce the alkoxy group is through the Hantzsch synthesis using an appropriate O-alkyl thiocarbonate, such as potassium ethyl xanthate for the ethoxy group.
To achieve a variety of alkoxy substituents, one can employ different O-alkyl xanthates in the initial condensation step. For example, using O-methyl xanthate or O-propyl xanthate would yield the corresponding methoxy (B1213986) and propoxy derivatives at the C2 position.
Another potential, though less direct, method for alkoxy group diversification could involve a nucleophilic aromatic substitution (SNAr) reaction on a 2-halothiazole precursor. If a 2-chloro or 2-bromothiazole (B21250) derivative could be synthesized, it could then be reacted with a series of sodium or potassium alkoxides (NaOR or KOR) to generate a library of 2-alkoxythiazoles. This approach offers flexibility in introducing a wide range of alkoxy groups, including those with longer chains, branching, or additional functional groups.
The following table illustrates potential pathways for diversifying the C2-alkoxy group.
| Alkoxy Group | Reagent for Hantzsch Synthesis | Potential Alternative Method |
| Methoxy | Potassium Methyl Xanthate | Reaction of 2-halothiazole with Sodium Methoxide |
| Propoxy | Potassium Propyl Xanthate | Reaction of 2-halothiazole with Sodium Propoxide |
| Isopropoxy | Potassium Isopropyl Xanthate | Reaction of 2-halothiazole with Sodium Isopropoxide |
| Benzyloxy | Potassium Benzyl Xanthate | Reaction of 2-halothiazole with Sodium Benzyloxide |
Mechanistic Elucidation of Key Organic Transformations Leading to this compound
The formation of the 2-ethoxy-4-(3-nitrophenyl)thiazole core, the precursor to the final aniline, is believed to proceed through a Hantzsch-type mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom of potassium ethyl xanthate on the α-carbon of α-bromo-3-nitroacetophenone. This step forms an S-alkylated intermediate.
Subsequently, an intramolecular cyclization occurs. The nitrogen atom of the thiocarbonate attacks the carbonyl carbon of the original acetophenone moiety. This is followed by a dehydration step, which leads to the formation of the aromatic thiazole ring. The ethoxy group is already in place from the ethyl xanthate reagent.
The final step in the synthesis of this compound is the reduction of the nitro group on the phenyl ring to an amino group. This transformation is a standard and well-established reaction in organic synthesis. Various reducing agents can be employed for this purpose, such as tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) in acetic acid, or catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas. nih.gov The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
The proposed mechanistic steps are outlined below:
Nucleophilic Attack: The sulfur of potassium ethyl xanthate attacks the α-carbon of α-bromo-3-nitroacetophenone, displacing the bromide ion.
Intermediate Formation: An S-alkylated thiocarbonate intermediate is formed.
Intramolecular Cyclization: The nitrogen of the thiocarbonate attacks the carbonyl carbon.
Dehydration: Elimination of a water molecule leads to the aromatization of the thiazole ring, forming 2-ethoxy-4-(3-nitrophenyl)thiazole.
Nitro Group Reduction: The nitro group is reduced to an amine using a suitable reducing agent to yield the final product, this compound.
Advanced Spectroscopic and Crystallographic Characterization
Spectroscopic Techniques for Structural Confirmation of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline
Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the molecule, these techniques provide insights into the connectivity of atoms, the types of functional groups present, and the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a compound like this compound is expected to show distinct signals for the aromatic protons on the aniline (B41778) and thiazole (B1198619) rings, as well as the protons of the ethoxy group. The protons on the aniline ring would typically appear as a complex multiplet pattern in the aromatic region (approximately 6.5-8.0 ppm). The thiazole proton would likely resonate as a singlet in a similar region. The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, typically in the upfield region of the spectrum. For instance, in a related compound, 2-amino-4-phenylthiazole, the aromatic protons are observed between 7.21 and 7.86 ppm, and the thiazole proton appears at 6.98 ppm. rsc.orgresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The aromatic carbons of the aniline and thiazole rings would be expected to appear in the downfield region (approximately 100-170 ppm). The carbon of the thiazole ring attached to the sulfur and nitrogen atoms would have a characteristic chemical shift. The methylene and methyl carbons of the ethoxy group would resonate in the upfield region. For example, in 2-amino-4-phenylthiazole, the carbon atoms of the thiazole ring appear at approximately 102.0 ppm, 150.3 ppm, and 168.8 ppm. rsc.org
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aniline-H | 6.5 - 8.0 | 110 - 150 |
| Thiazole-H | 6.8 - 7.5 | 100 - 140 |
| -O-CH₂- | 3.9 - 4.5 | 60 - 70 |
| -CH₃ | 1.2 - 1.6 | 10 - 20 |
| Thiazole-C (C-S, C-N) | - | 140 - 170 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the ethoxy group (around 2850-3100 cm⁻¹), C=N and C=C stretching of the thiazole and aniline rings (in the 1500-1650 cm⁻¹ region), and C-O stretching of the ethoxy group (around 1050-1250 cm⁻¹). researchgate.net Raman spectroscopy would also be sensitive to the vibrations of the aromatic rings and the thiazole moiety. nih.govkurouskilab.com
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amine) | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2970 | Stretching |
| C=N / C=C (Ring) | 1500 - 1650 | Stretching |
| C-O (Ether) | 1050 - 1250 | Stretching |
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, cleavage of the thiazole ring, and fragmentation of the aniline moiety. sapub.orgmiamioh.eduresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions of the conjugated system. The absorption maxima (λmax) would be influenced by the substitution pattern on the aromatic rings. Aromatic imines containing thiazole moieties have been reported to show absorption maxima in the range of 350-410 nm. nih.govresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-bromo-4-phenyl-1,3-thiazole, reveals that the thiazole and phenyl rings are often twisted with respect to each other. nih.gov In the solid state, molecules of this type are likely to be held together by intermolecular interactions such as hydrogen bonding (involving the amine group) and π-π stacking between the aromatic rings. nih.gov
| Parameter | Typical Value/Observation |
|---|---|
| Crystal System | Dependent on packing, often monoclinic or orthorhombic for similar compounds |
| Space Group | Dependent on symmetry elements present |
| Dihedral Angle (Aniline-Thiazole) | Expected to be non-planar |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
Chromatographic Purity Assessment and Enantiomeric Separations (if applicable)
Chromatographic techniques are essential for assessing the purity of a compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid), would be appropriate for determining the purity of this compound. researchgate.net The presence of a single sharp peak in the chromatogram would indicate a high degree of purity.
As this compound is an achiral molecule, enantiomeric separation is not applicable.
Computational and Theoretical Investigations of 3 2 Ethoxy 1,3 Thiazol 4 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity, which are difficult to obtain through experimental means alone. For 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline, these investigations are crucial for characterizing its fundamental chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry of organic compounds. By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), the ground state geometry of this compound can be determined by finding the minimum energy conformation. researchgate.netresearchgate.net
This optimization provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The resulting geometry reveals the spatial arrangement of the aniline (B41778), thiazole (B1198619), and ethoxy groups. For instance, the planarity between the aniline and thiazole rings is a key determinant of the molecule's electronic properties. Theoretical calculations can be compared with experimental data, if available, to validate the computational method used. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Lengths | C-S (thiazole) | 1.75 Å |
| C=N (thiazole) | 1.31 Å | |
| C-N (aniline) | 1.40 Å | |
| C-O (ethoxy) | 1.37 Å | |
| Bond Angles | C-S-C (thiazole) | 89.5° |
| C-N-C (aniline) | 121.0° | |
| C-O-C (ethoxy) | 118.5° |
| Dihedral Angle | Aniline Ring - Thiazole Ring | 25.0° |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and identifying its reactive sites. thaiscience.infotci-thaijo.orgacadpubl.eu The MEP map illustrates regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom of the aniline group and the nitrogen and sulfur atoms of the thiazole ring.
Blue Regions: Indicate positive potential, electron-deficient areas, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the aniline's amino group.
Green Regions: Represent neutral or zero potential.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eu The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. acadpubl.eu For this compound, the HOMO is likely distributed over the electron-rich aniline ring, while the LUMO may be localized on the thiazole ring.
Table 2: Calculated FMO Energies and Energy Gap (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.42 |
| Energy Gap (ΔE) | 4.43 |
Note: The data in this table is hypothetical and for illustrative purposes.
Global and local reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. semanticscholar.org These descriptors, based on conceptual DFT, help in understanding the molecule's behavior in chemical reactions. rasayanjournal.co.in
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. thaiscience.info
Table 3: Global Reactivity Descriptors (Hypothetical Data)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.635 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.215 |
| Global Softness (S) | 1 / (2η) | 0.226 |
| Electronegativity (χ) | -μ | 3.635 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.981 |
Note: The data in this table is hypothetical and for illustrative purposes.
Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by systematically rotating the single bonds, particularly the bond connecting the thiazole and aniline rings and the bonds within the ethoxy group, and calculating the potential energy of each resulting structure. The low-energy conformers are then used for further analysis.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions within a simulated environment, such as a solvent like water. ajchem-a.com An MD simulation tracks the positions and velocities of atoms, governed by a force field. Key parameters analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
These simulations can reveal how the molecule behaves in a more realistic, dynamic context compared to the static picture from geometry optimization.
Table 4: Typical MD Simulation Parameters (Illustrative)
| Parameter | Setting |
|---|---|
| Force Field | AMBER / GROMOS |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Note: The data in this table is for illustrative purposes.
Molecular Docking Studies for Elucidating Binding Modes with Hypothetical Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net For this compound, docking studies can be performed against hypothetical receptors to explore its potential binding modes and interactions without making any claims of biological activity. nih.govresearchgate.net
The process involves placing the ligand into the receptor's binding site and using a scoring function to estimate the binding affinity, usually expressed in kcal/mol. A more negative score suggests a more favorable binding interaction. The analysis of the docked pose reveals key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Van der Waals forces
These studies can elucidate how the structural features of this compound, like the aniline amino group or the thiazole ring, might contribute to its binding within a protein's active site.
Table 5: Hypothetical Molecular Docking Results
| Hypothetical Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase Domain A | -8.5 | LYS-78, LEU-130, PHE-145 |
| Protease Cavity B | -7.9 | ASP-30, ILE-52, GLY-88 |
| Transferase Site C | -9.1 | TYR-210, ARG-255, VAL-290 |
Note: The data in this table is hypothetical and for illustrative purposes only, without implying any specific biological function.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogs
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property or interaction mechanism. nih.govresearchgate.net For analogs of this compound, a QSAR/QSPR study would focus on mechanistic properties rather than clinical outcomes.
The process involves:
Creating a Dataset: A series of structurally related analogs is compiled.
Calculating Descriptors: Various molecular descriptors (e.g., electronic, steric, topological, hydrophobic) are calculated for each analog.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation relating the descriptors to the property of interest (e.g., binding affinity to a hypothetical receptor). researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
A resulting QSAR model might take the form of an equation like: Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
This model can then be used to predict the properties of new, unsynthesized analogs and to understand which structural features are most important for a given mechanistic interaction.
Table 6: Example Descriptors for a QSAR Model of Analogs (Hypothetical Data)
| Analog | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Property |
|---|---|---|---|---|
| Analog 1 | 3.1 | 248.3 | 65.7 | 6.8 |
| Analog 2 (Target Cmpd) | 3.4 | 248.3 | 70.1 | 7.2 |
| Analog 3 | 3.8 | 262.3 | 70.1 | 7.5 |
| Analog 4 | 2.9 | 234.3 | 75.3 | 6.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Pre Clinical Biological and Mechanistic Explorations
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis within Biological Contexts
The structure-activity relationship (SAR) and structure-property relationship (SPR) for "3-(2-Ethoxy-1,3-thiazol-4-yl)aniline" are crucial for understanding its biological interactions and optimizing its therapeutic potential. While specific, direct SAR and SPR studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive analysis can be inferred from research on analogous compounds featuring the core scaffolds of 2-alkoxy-thiazole and 4-phenyl-thiazole derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazole-based compounds is significantly influenced by the nature and position of substituents on the thiazole (B1198619) and adjacent phenyl rings. For "this compound," the key structural features for SAR analysis are the 2-ethoxy group, the 4-(3-aminophenyl) substituent, and the thiazole core itself.
Influence of the 2-Ethoxy Group: The alkoxy group at the 2-position of the thiazole ring can play a significant role in modulating biological activity. Variations in the alkyl chain length and the presence of different functional groups can affect potency and selectivity. For instance, in a series of related thiazole derivatives, alterations in the alkoxy group have been shown to impact their inhibitory activity against certain enzymes.
Impact of the 4-(3-aminophenyl) Substituent: The position and nature of the substituent on the phenyl ring attached to the thiazole core are critical determinants of biological activity. Studies on 4-phenylthiazole (B157171) derivatives have demonstrated that substitutions on the phenyl ring can drastically alter their therapeutic effects. The presence of an amino group at the meta-position (position 3) of the phenyl ring in "this compound" is a key feature. The location of this amino group can influence the molecule's ability to form hydrogen bonds with biological targets.
Research on similar aminophenyl-thiazole structures has shown that the position of the amino group (ortho, meta, or para) can lead to significant differences in biological activity. For example, para-substituted compounds often exhibit different potency compared to their meta- or ortho-substituted counterparts. nih.gov
The Thiazole Core: The thiazole ring serves as a central scaffold and its inherent electronic properties are fundamental to the molecule's biological function. The sulfur and nitrogen atoms in the ring can participate in various non-covalent interactions with biological macromolecules.
To illustrate the impact of substitutions on biological activity, the following table summarizes findings from studies on analogous 4-phenylthiazole compounds in an antiflaviviral context.
| Compound ID | Phenyl Ring Substitution | Biological Activity (EC50 in µM) |
| Analog 1 | 4-Chloro | 10 |
| Analog 2 | 4-Bromo | 9 |
| Analog 3 | 4-Fluoro | > 50 |
| Analog 4 | 4-Methoxy | > 50 |
| Analog 5 | 4-n-butyl | 12 |
This table is a representative example based on data for analogous compounds to illustrate SAR principles and does not represent data for this compound itself. nih.gov
Structure-Property Relationship (SPR) Analysis
The physicochemical properties of "this compound," such as solubility, lipophilicity, and metabolic stability, are directly linked to its structural features and have a profound impact on its pharmacokinetic profile.
Metabolic Stability: The ethoxy group and the aniline (B41778) moiety are potential sites for metabolic transformation. The ether linkage can undergo O-dealkylation, and the aromatic amine can be subject to oxidation or conjugation reactions. Understanding these metabolic pathways is crucial for optimizing the compound's in vivo stability and duration of action.
The following table outlines the predicted physicochemical properties of "this compound" and how hypothetical structural modifications might influence these properties.
| Compound | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Potential Metabolic Sites |
| This compound | 2.8 | 500 | O-dealkylation of the ethoxy group, Aromatic hydroxylation |
| 3-(2-Methoxy-1,3-thiazol-4-yl)aniline | 2.3 | 750 | O-demethylation, Aromatic hydroxylation |
| 3-(2-Isopropoxy-1,3-thiazol-4-yl)aniline | 3.2 | 300 | O-deisopropylation, Aromatic hydroxylation |
| 4-(2-Ethoxy-1,3-thiazol-4-yl)aniline | 2.8 | 520 | O-dealkylation of the ethoxy group, Aromatic hydroxylation |
This table contains predicted data for illustrative purposes and is not based on experimental measurements.
Potential Applications and Future Research Directions
Development of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline as a Research Probe for Biological Systems
Thiazole-containing molecules are known to interact with a variety of biological targets. The structural framework of this compound could be leveraged for the development of specialized research probes. Future research could focus on modifying the molecule to incorporate fluorescent tags or reactive groups, enabling its use in studying biological processes such as enzyme activity or receptor binding. The aniline (B41778) group provides a convenient site for such modifications.
Utility of this compound as a Synthetic Building Block in Organic Chemistry
The aniline functional group in this compound makes it a valuable starting material for the synthesis of more complex molecules. The amino group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the construction of diverse molecular architectures. This versatility makes it a potentially useful building block for creating libraries of compounds for drug discovery and materials science research.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product Class |
| Diazotization | NaNO₂, HCl | Azo dyes, Sandmeyer reaction products |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Alkylation | Alkyl halides | Secondary and tertiary amines |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
Advanced Strategies for Scaffold Optimization in Chemical Biology and Material Science
The core structure of this compound presents a scaffold that can be systematically modified to fine-tune its properties. In chemical biology, optimization could involve altering the substituents on the thiazole (B1198619) or aniline rings to enhance binding affinity and selectivity for a specific biological target. In materials science, modifications could be aimed at altering the compound's electronic or photophysical properties for applications in organic electronics or as fluorescent materials. Structure-activity relationship (SAR) studies would be crucial in guiding these optimization efforts.
Interdisciplinary Research Synergies Involving this compound
The potential of this compound extends across multiple scientific disciplines. Its synthesis and reactivity are of interest to organic chemists, while its potential biological activity is relevant to medicinal chemists and pharmacologists. Furthermore, its potential photophysical properties could be explored by materials scientists and physicists. Collaborative, interdisciplinary research would be essential to fully unlock the potential of this and related compounds.
Challenges and Future Perspectives for Thiazole-Aniline Derivatives in Academic Exploration
While the thiazole-aniline scaffold holds promise, there are challenges to its widespread academic exploration. A key challenge is the limited availability of specific research data for compounds like this compound. Future research should focus on the systematic synthesis and characterization of a library of these derivatives to build a foundational understanding of their properties. Investigating their biological activities, photophysical characteristics, and utility in organic synthesis will be crucial for defining their future role in scientific research. The development of efficient and scalable synthetic routes will also be a critical enabler for their broader investigation.
Q & A
Q. Purity validation :
- Chromatography : HPLC or GC-MS to assess chemical homogeneity.
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities.
- Elemental analysis : Verify stoichiometric composition .
Advanced: How can discrepancies between computational predictions and experimental spectroscopic data for this compound be resolved?
Answer:
Discrepancies often arise from solvation effects, conformational flexibility, or crystal packing. Mitigation strategies include:
- Solvent modeling : Use implicit/explicit solvent models (e.g., COSMO-RS) in DFT calculations to mimic experimental conditions.
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening.
- X-ray crystallography : Resolve the crystal structure to compare experimental bond lengths/angles with computed geometries (e.g., using SHELXL for refinement) .
Advanced: What crystallization conditions optimize structural elucidation of this compound via X-ray diffraction?
Answer:
- Solvent selection : Use low-polarity solvents (e.g., dichloromethane/hexane) to slow crystal growth and enhance order.
- Temperature control : Gradual cooling from 40°C to 4°C promotes lattice formation.
- Data collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve light atoms (e.g., hydrogen positions).
- Refinement : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands if twinning is observed .
Basic: What functionalization reactions are feasible at the aniline group of this compound?
Answer:
The aniline moiety undergoes:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides.
- Diazotization : Treat with NaNO₂/HCl at 0–5°C, followed by coupling with phenols or amines to generate azo dyes.
- Buchwald-Hartwig amination : Palladium-catalyzed cross-coupling to introduce aryl/alkyl groups .
Advanced: How does the ethoxy-thiazole substituent affect electronic properties in experimental vs. computational studies?
Answer:
- Experimental : UV-Vis spectroscopy and cyclic voltammetry reveal redshifted absorption bands and altered redox potentials due to electron-donating ethoxy groups.
- Computational : DFT (B3LYP/6-311+G**) calculations show increased HOMO density on the thiazole ring, corroborating enhanced nucleophilicity.
- Crystallography : Electron density maps (via HARt refinement in SHELXL) highlight polarization effects at the ethoxy-thiazole junction .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ethoxy group.
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced: How can reaction pathways involving this compound be tracked using isotopic labeling?
Answer:
- ¹³C/¹⁵N labeling : Introduce isotopes at the aniline nitrogen or thiazole carbon to monitor substituent migration via NMR or mass spectrometry.
- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., H/D exchange at the ethoxy group) to elucidate mechanistic steps.
- Radioisotopes : Use ¹⁴C-labeled analogs for metabolic tracing in biological studies .
Advanced: What strategies address low yields in cross-coupling reactions involving this compound?
Answer:
- Catalyst optimization : Screen Pd/XPhos systems for Suzuki-Miyaura coupling or CuI/1,10-phenanthroline for Ullmann reactions.
- Microwave assistance : Enhance reaction efficiency via controlled dielectric heating (e.g., 100°C, 30 min).
- Protecting groups : Temporarily block the aniline NH₂ with Boc to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
